1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
Overview
Description
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the pyrazole ring
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is the Histamine H1 receptor . This receptor is involved in allergic reactions, and its activation by histamine can cause symptoms such as itching and inflammation .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It binds to the receptor with higher affinity than histamine, preventing histamine from activating the receptor and thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine signaling pathway . By blocking the activation of the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
They are also predicted to be able to cross the blood-brain barrier , which could potentially enhance their effectiveness.
Result of Action
The result of this compound’s action is the alleviation of allergic symptoms . By blocking the H1 receptor, it prevents the physiological responses to histamine that cause these symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{4-Chlorobenzyl chloride} + \text{3-Nitropyrazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 1-[(4-Chlorophenyl)methyl]-3-amino-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-amino-1H-pyrazole: A reduced derivative with an amino group instead of a nitro group.
1-[(4-Chlorophenyl)methyl]-3-hydroxy-1H-pyrazole: An oxidized derivative with a hydroxy group.
1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazole: A methylated derivative.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEAKQSAUQTYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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